N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a trifluoromethoxy group and a cyclopropylpyridinylmethyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Derivative: The cyclopropylpyridine moiety can be synthesized through a series of reactions involving cyclopropylamine and pyridine derivatives under controlled conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Coupling Reaction: The final step involves coupling the pyridine derivative with the benzamide core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridine derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine core, such as piperidine itself, which is widely used in pharmaceuticals.
Pyridine Derivatives: Compounds like pyridine and its substituted forms, which are common in medicinal chemistry.
Benzamide Derivatives: Compounds such as benzamide and its analogs, known for their diverse biological activities.
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is unique due to the presence of both a trifluoromethoxy group and a cyclopropylpyridinylmethyl moiety, which confer distinct chemical properties and potential biological activities not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)24-14-3-1-2-13(8-14)16(23)22-10-11-4-7-15(21-9-11)12-5-6-12/h1-4,7-9,12H,5-6,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBKVALOARRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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